Product packaging for 4,6-Dichloropyrazolo[1,5-a]pyrazine(Cat. No.:CAS No. 2127110-20-5)

4,6-Dichloropyrazolo[1,5-a]pyrazine

Cat. No.: B2795393
CAS No.: 2127110-20-5
M. Wt: 188.01
InChI Key: ZSMFWODFQGCAKW-UHFFFAOYSA-N
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Description

Structural Significance and Versatility of the Pyrazolo[1,5-a]pyrazine (B3255129) Scaffold

The structural significance of the pyrazolo[1,5-a]pyrazine scaffold lies in its unique combination of a five-membered pyrazole (B372694) ring and a six-membered pyrazine (B50134) ring. This fusion creates a system with a distinct electronic distribution and provides multiple sites for functionalization. The ability to introduce a wide range of substituents, including halogens, alkyl, aryl, and amino groups, allows for the fine-tuning of the molecule's steric and electronic properties. This versatility is crucial for modulating interactions with biological targets and for developing materials with specific photophysical characteristics.

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related and extensively studied system, offers insights into the potential of such fused heterocycles. nih.govmdpi.com Like its pyrimidine (B1678525) counterpart, the pyrazolo[1,5-a]pyrazine core provides a rigid framework that can be strategically modified to influence properties like lipophilicity and molecular conformation, which are critical for applications in medicinal chemistry. nih.gov

Historical Evolution of Research on Pyrazolo[1,5-a]pyrazine Derivatives

Research into fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, began in the mid-20th century, initially focusing on their synthesis and fundamental chemical reactivity. nih.gov Over time, the pharmacological potential of these compounds became apparent, leading to increased investigation into their biological activities. nih.gov While the historical trajectory of pyrazolo[1,5-a]pyrazine itself is less documented in early literature, the broader interest in related fused heterocyclic systems paved the way for its exploration.

The development of efficient synthetic methodologies has been a key driver in the evolution of research on pyrazolo[1,5-a]pyrazine derivatives. Advances in cyclization reactions, palladium-catalyzed cross-coupling, and other modern synthetic techniques have enabled the creation of a diverse library of these compounds. rsc.org These synthetic advancements have been instrumental in exploring the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrazine derivatives and identifying compounds with promising therapeutic potential.

Position of 4,6-Dichloropyrazolo[1,5-a]pyrazine as a Preeminent Synthetic Intermediate

Among the various derivatives of the pyrazolo[1,5-a]pyrazine scaffold, This compound has emerged as a particularly important synthetic intermediate. smolecule.com Its chemical formula is C₆H₃Cl₂N₃ and it has a molecular weight of approximately 188.01 g/mol . bldpharm.comnih.gov

The strategic placement of two chlorine atoms at the 4 and 6 positions of the pyrazolo[1,5-a]pyrazine core makes this compound a highly versatile building block. These chlorine atoms can be selectively replaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. smolecule.com This reactivity is crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The synthesis of this compound typically starts from pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃). google.comgoogle.com This process provides a direct route to this key intermediate, facilitating its use in further synthetic transformations. The utility of this compound is underscored by its role in the preparation of various biologically active compounds, including kinase inhibitors. smolecule.comgoogle.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₆H₃Cl₂N₃
Molecular Weight ~188.01 g/mol
CAS Number 2127110-20-5
Appearance White to off-white solid
Key Structural Feature Dichloro-substituted pyrazolo[1,5-a]pyrazine core
Primary Application Synthetic Intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B2795393 4,6-Dichloropyrazolo[1,5-a]pyrazine CAS No. 2127110-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-3-11-4(1-2-9-11)6(8)10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMFWODFQGCAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=CN2N=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Dichloropyrazolo 1,5 a Pyrazine and Its Derivatization

Primary Synthetic Routes to 4,6-Dichloropyrazolo[1,5-a]pyrazine

The journey to synthesize this compound often begins with precursor molecules that are then chemically transformed.

Preparation from Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione Precursors

A foundational method for synthesizing this compound involves the use of pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione as a starting material. google.com This dione (B5365651) precursor undergoes a chlorination reaction, typically employing a strong chlorinating agent like phosphorus oxychloride (POCl₃). smolecule.com This process effectively replaces the hydroxyl groups of the dione with chlorine atoms, yielding the desired 4,6-dichloro derivative. google.comsmolecule.com

The general transformation can be represented as follows:

Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione + POCl₃ → this compound

This method has been a cornerstone in producing this important scaffold for further chemical exploration.

Development of One-Pot and Multi-Step Synthetic Procedures

Both one-pot and multi-step synthetic procedures have been developed to access the pyrazolo[1,5-a]pyrazine (B3255129) core structure. One-pot syntheses are advantageous for their efficiency, combining multiple reaction steps into a single process without isolating intermediates. For instance, a one-pot methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of amino pyrazoles, enaminones (or chalcone), and sodium halides. acs.org While not directly yielding this compound, this demonstrates the potential for streamlined syntheses within this class of compounds.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. A notable advancement in this area was the development of a phosphorus oxychloride (POCl₃)-mediated halogenation that achieved yields exceeding 80% under mild conditions. smolecule.com This optimization was a significant step forward, enabling large-scale production and facilitating further structure-activity relationship studies. smolecule.com

Factors that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For example, in the synthesis of related pyrazolo[1,5-a]pyrimidines, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

PrecursorReagentConditionsYieldReference
Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dionePOCl₃Mild>80% smolecule.com

Advanced Strategies for the Construction and Modification of the Pyrazolo[1,5-a]pyrazine Core

Beyond the primary routes, more advanced synthetic strategies have been devised to construct and functionalize the pyrazolo[1,5-a]pyrazine scaffold, allowing for greater molecular diversity.

Cyclization Reactions for Pyrazolo[1,5-a]pyrazine Scaffold Formation

Cyclization reactions are a powerful tool for constructing the fused bicyclic system of pyrazolo[1,5-a]pyrazines. These reactions often involve the formation of one of the heterocyclic rings onto a pre-existing ring. For instance, a four-step protocol has been developed that starts with commercially available pyrazoles. researchgate.net These are then alkylated and formylated in a regiocontrolled manner to produce pyrazole-5-aldehydes. Subsequent deprotection and cyclization of these intermediates provide access to pyrazolo[1,5-a]pyrazines with various substitution patterns. researchgate.net

Another approach involves the intramolecular cyclization of appropriately substituted pyrazole (B372694) derivatives. For example, ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate derivatives can react with amines under heating or microwave-assisted conditions to yield pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

Utilization of 5-Aminopyrazole and its Derivatives as Precursors

5-Aminopyrazoles are versatile and widely used precursors for the synthesis of a variety of fused pyrazoloazines, including pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines. nih.govbeilstein-journals.org The amino group of 5-aminopyrazole can act as a nucleophile, reacting with various bielectrophilic reagents to construct the second heterocyclic ring. nih.gov

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines, a closely related scaffold. nih.gov This reaction typically proceeds through a nucleophilic addition of the amino group to a carbonyl carbon, followed by cyclization and dehydration. nih.gov Similar strategies can be adapted for the synthesis of pyrazolo[1,5-a]pyrazines by choosing appropriate bielectrophilic partners.

PrecursorReagent(s)Key Step(s)ProductReference
PyrazolesAlkylation and Formylation Reagents, then Deprotection and Cyclization AgentsRegiocontrolled formylation, deprotection, and cyclizationPyrazolo[1,5-a]pyrazines researchgate.net
Ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylatesAminesIntramolecular cyclizationPyrazolo[1,5-a]pyrazin-4(5H)-ones
5-AminopyrazolesBielectrophilic ReagentsCondensation and cyclizationFused Pyrazoloazines nih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazolo[1,5-a]pyrazines

The chlorine atoms at the C-4 and C-6 positions of the pyrazolo[1,5-a]pyrazine core are susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for functionalizing this and related heterocyclic systems. smolecule.commdpi.com This reactivity allows for the displacement of the chloride ions by a variety of nucleophiles, leading to the formation of new derivatives with potentially diverse biological activities. smolecule.com

Research on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has shown that the halogen at the 7-position (analogous to the C-4 or C-6 position in the pyrazine (B50134) system) is highly reactive towards nucleophilic substitution. nih.gov For instance, in the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives, the C-7 chlorine atom in 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) was selectively and efficiently substituted with morpholine (B109124) at room temperature. nih.gov This selective reaction highlights the difference in reactivity between the two chlorine atoms, a feature that can be exploited for regioselective derivatization. nih.gov

Similarly, in the development of casein kinase 2 (CSNK2) inhibitors, researchers started with 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1451541) and performed a nucleophilic substitution with cyclopropylamine. nih.govacs.org The reaction proceeded smoothly at room temperature, demonstrating the facile nature of this substitution on the dichlorinated scaffold. nih.govacs.org These reactions are widely employed in medicinal chemistry to introduce structural motifs such as alkylamines, cycloalkylamines, and aromatic amines. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Dihalo-Pyrazolo[1,5-a]pyrimidine/pyrazine Systems

Starting MaterialNucleophileConditionsProductYieldReference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, room temp4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94% nih.gov
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrileCyclopropylamineEtOH, 25 °C5-Chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile98% nih.govacs.org

Palladium-Mediated Coupling Reactions (e.g., Suzuki Coupling) for Diversification

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the diversification of halogenated pyrazolo[1,5-a]pyrazine and related scaffolds. uwindsor.capitt.edu These reactions are popular due to their tolerance of a wide range of functional groups, allowing for the synthesis of complex molecules. uwindsor.ca Among these methods, the Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is frequently used. nih.govorganic-chemistry.org

The general mechanism for palladium-catalyzed cross-coupling involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. uwindsor.ca For aryl chlorides, which have a strong C-Cl bond, the initial oxidative addition step can be challenging and often requires specialized phosphine (B1218219) ligands to facilitate the reaction. uwindsor.ca

In the synthesis of potential PI3Kδ inhibitors, a Suzuki coupling was successfully employed to functionalize the pyrazolo[1,5-a]pyrimidine core. nih.gov After an initial selective nucleophilic substitution at the C-7 position, the remaining chlorine atom at C-5 was targeted. The reaction of 4-{5-Chloro-2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidin-7-yl}morpholine with indole-4-boronic acid pinacol (B44631) ester, using a palladium catalyst, afforded the C-5 arylated product in 83% yield. nih.gov This demonstrates the utility of sequential SNAr and Suzuki coupling reactions for the controlled, regioselective diversification of the dihalogenated scaffold.

Besides the Suzuki reaction, other palladium-catalyzed couplings like the Heck, Sonogashira, and Buchwald-Hartwig reactions are also employed to introduce a variety of substituents, including alkenyl, alkynyl, and amino groups, respectively. mdpi.comresearchgate.net

Table 2: Palladium-Mediated Coupling on Halogenated Pyrazolo[1,5-a]pyrimidine Systems

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemProductYieldReference
Suzuki 4-{5-Chloro-2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidin-7-yl}morpholineIndole-4-boronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂, Na₂CO₃4-{2-[(Benzyloxy)methyl]-5-(1H-indol-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine83% nih.gov
Suzuki 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine(4-methoxyphenyl)boronic acidPd(PPh₃)₄, Na₂CO₃4-{5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine61% nih.gov
Buchwald-Hartwig 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine1H-Benzimidazol-2-aminePd₂(dba)₃, Xantphos, Cs₂CO₃N-(2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-1H-benzimidazol-2-amine77% nih.gov

Functionalization and Derivatization Approaches for this compound

The functionalization of the this compound scaffold is primarily dictated by the reactivity of the two chlorine-bearing carbon atoms on the pyrazine ring and the electronic nature of the fused pyrazole ring. Strategic manipulation of these positions allows for the synthesis of a broad library of compounds.

Regioselective Substitutions at Pyrimidine (B1678525) Ring Positions (C-5, C-7)

While the subject compound contains a pyrazine ring, the principles of regioselectivity are well-documented for the analogous pyrazolo[1,5-a]pyrimidine system, which possesses halogens at the C-5 and C-7 positions. In these systems, the C-7 position is consistently reported to be more reactive toward nucleophiles than the C-5 position. nih.gov This enhanced reactivity allows for selective substitution at C-7 while leaving the C-5 halogen intact for subsequent transformations, such as palladium-catalyzed couplings. nih.gov This stepwise approach provides excellent control over the final substitution pattern.

Beyond substitution reactions, regioselective C-H functionalization offers an alternative route for derivatization. Research has shown a straightforward method for formylating pyrazolo[1,5-a]pyrazine derivatives specifically at the C-7 position. researchgate.net This reaction proceeds via the insertion of a carbene into the most acidic C-H bond of the ring system, which calculations confirm is at the C-7 position, regardless of other substituents. researchgate.net Similarly, palladium-catalyzed direct arylation can be directed to the C-7 position under specific ligand conditions. nih.gov

Substituent Effects on Pyrazole Ring Positions (C-4, C-6)

The electronic properties of substituents on the pyrazole portion of the scaffold can significantly influence the reactivity of the pyrazine ring. mdpi.comnih.gov Electron-donating or electron-withdrawing groups on the pyrazole ring alter the electron density of the entire heterocyclic system, which can affect the susceptibility of the C-4 and C-6 positions to nucleophilic attack or their reactivity in cross-coupling reactions. nih.gov For instance, studies on substituted pyrazoles show that the nature and position of substituents markedly influence the compound's electronic properties and tautomeric equilibrium, which in turn dictates reactivity. nih.gov While specific studies detailing the systematic effect of C-2 or C-3 substituents on the reactivity of C-4 and C-6 in this compound are not prevalent, the general principles of physical organic chemistry suggest that electron-withdrawing groups on the pyrazole ring would make the pyrazine ring more electron-deficient and thus more susceptible to nucleophilic attack.

Incorporation of Specific Chemical Moieties (e.g., triazoles, aryl groups)

The incorporation of aryl groups and triazole rings onto the pyrazolo[1,5-a]pyrazine scaffold are common strategies in medicinal chemistry to explore structure-activity relationships.

Aryl Groups: The introduction of aryl groups is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling. mdpi.comnih.gov As detailed in section 2.2.4, a chloro-substituted position (e.g., C-4 or C-6) can be efficiently coupled with a variety of arylboronic acids or their esters to form a C-C bond, thereby attaching an aryl moiety to the core structure. nih.gov This method is highly versatile, allowing for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups. nih.govnih.gov

Triazoles: The synthesis of triazole-containing pyrazolo[1,5-a]pyrazine derivatives is a feasible strategy for creating novel analogues. researchgate.net A common and highly efficient method for forming a 1,2,3-triazole ring is the Huisgen cycloaddition, often performed under copper-catalyzed conditions (a "click" reaction) between an azide (B81097) and a terminal alkyne. mdpi.com

A plausible synthetic route to incorporate a triazole would involve:

Nucleophilic Substitution: A selective SNAr reaction on this compound with sodium azide (NaN₃) to replace one of the chlorine atoms, yielding a 4-azido-6-chloropyrazolo[1,5-a]pyrazine intermediate.

Cycloaddition: The resulting azide intermediate can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the desired 1,2,3-triazole ring fused at the C-4 position.

This approach provides a modular and efficient way to introduce the triazole moiety with various substituents, depending on the alkyne used in the cycloaddition step. mdpi.comnih.gov

Advanced Research Applications of 4,6 Dichloropyrazolo 1,5 a Pyrazine Derivatives

Investigations into Enzyme and Receptor Modulation Mechanisms

Derivatives of 4,6-dichloropyrazolo[1,5-a]pyrazine have shown significant activity in modulating various enzymes and receptors that are critical in cellular signaling pathways. This has led to their investigation as potential therapeutic agents for a variety of diseases, including cancer and autoimmune disorders.

Protein Kinase Inhibition Studies

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural relative of pyrazolo[1,5-a]pyrazine (B3255129), is recognized for its ability to mimic ATP and interact with the ATP-binding pocket of kinases. nih.gov This has made derivatives of these scaffolds attractive candidates for the development of protein kinase inhibitors. nih.gov Modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring system have been shown to enhance binding affinity to specific protein targets. nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. mdpi.com This makes them a significant target for cancer therapy. mdpi.com Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, such as CDK1 and CDK2. rsc.orgresearchgate.net

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can act as potent CDK2 inhibitors. researchgate.net For instance, certain derivatives have demonstrated significant growth-inhibitory activity through the inhibition of CDK1 and CDK2. researchgate.net In a study focused on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, a derivative, compound 15 , emerged as a highly potent CDK2 inhibitor with a Ki of 0.005 µM. mdpi.com This compound also exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines. mdpi.com Mechanistic studies revealed that compound 15 reduced the phosphorylation of retinoblastoma at a specific site, induced cell cycle arrest, and triggered apoptosis in ovarian cancer cells. mdpi.com

Another study reported on pyrazolo[1,5-a]pyrimidine derivatives with dual inhibitory activity against CDK2 and Tropomyosin Receptor Kinase A (TRKA). nih.gov Compounds 6t and 6s from this series showed potent inhibition of CDK2 with IC50 values of 0.09 µM and 0.23 µM, respectively. nih.gov

CompoundTarget KinaseIC50 / KiCell Line Growth Inhibition (GI50)Reference
15 CDK2Ki = 0.005 µM0.127–0.560 μM (various cancer cell lines) mdpi.com
6t CDK2IC50 = 0.09 µMNot specified in provided text nih.gov
6s CDK2IC50 = 0.23 µM11.70 µM (RFX 393 renal carcinoma) nih.gov

Casein Kinase 2 (CSNK2, formerly CK2) is a serine/threonine kinase that is implicated in a wide array of cellular processes, and its dysregulation is linked to cancer. biorxiv.org The development of selective CSNK2 inhibitors is therefore of high interest. biorxiv.org The pyrazolo[1,5-a]pyrimidine scaffold has been explored for this purpose. biorxiv.org

Optimization of the pyrazolo[1,5-a]pyrimidine scaffold led to the development of a highly potent and selective CSNK2 inhibitor, IC20 (31) , which demonstrated a KD of 12 nM. biorxiv.org X-ray crystallography confirmed its binding mode. biorxiv.org Another study described the design of pyrazolo[1,5-a] acs.orgnih.govnih.govtriazine derivatives as potent CSNK2 inhibitors, with some compounds exhibiting picomolar potency in enzymatic assays. researchgate.net

CompoundTarget KinasePotency (KD or IC50)Reference
IC20 (31) CSNK2KD = 12 nM biorxiv.org
3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine 2i CSNK2IC50 = 45 nM researchgate.net

Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.govjapsonline.com The commercially available compound this compound has been utilized as a starting material in the synthesis of BTK inhibitors. acs.org

A medicinal chemistry campaign starting from this compound led to the discovery of BIIB129, a covalent and selective BTK inhibitor. acs.org Optimization of an initial hit compound with modest BTK inhibition (IC50 = 63 nM) led to more potent derivatives. nih.gov For example, chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives showed increased biochemical potency with BTK IC50 values of 4.6 nM and 3.4 nM, respectively. nih.gov Further research on pyrazolopyrimidine derivatives also yielded potent BTK inhibitors, with compound 12a showing high selectivity and robust antiproliferative effects in mantle cell lymphoma cell lines. nih.gov

Compound/DerivativeTarget KinasePotency (IC50)Reference
Initial HitBTK63 nM nih.gov
Chiral Pyrrolidine DerivativeBTK4.6 nM nih.gov
Chiral Piperidine DerivativeBTK3.4 nM nih.gov
12a BTKNot specified in provided text nih.gov

Tropomyosin receptor kinases (Trks), encoded by the NTRK genes, are a family of receptor tyrosine kinases that have emerged as important targets in cancer therapy. mdpi.com The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers. mdpi.com

Research into pyrazolo[1,5-a]pyrimidine derivatives has led to the identification of potent Trk inhibitors. mdpi.com One study reported on second-generation Trk inhibitors, with compounds 14h and 14j showing potent activity against TrkA and a resistant mutant, TrkAG595R. nih.gov Specifically, compound 14h had IC50 values of 1.40 nM and 1.80 nM against TrkA and TrkAG595R, respectively. nih.gov Compound 14j showed IC50 values of 0.86 nM and 6.92 nM against the same targets. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the pyrazolo[1,5-a]pyrimidine moiety for hinge interaction with the kinase. mdpi.com

As mentioned in the CDK section, compounds 6t and 6s also demonstrated potent inhibitory activity against TRKA, with IC50 values of 0.45 µM for both. nih.gov

CompoundTarget KinaseIC50Reference
14h TrkA1.40 nM nih.gov
14h TrkAG595R1.80 nM nih.gov
14j TrkA0.86 nM nih.gov
14j TrkAG595R6.92 nM nih.gov
6t TRKA0.45 µM nih.gov
6s TRKA0.45 µM nih.gov

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in various cellular functions, and the PI3Kδ isoform is highly expressed in immune cells, making it an attractive target for inflammatory and autoimmune diseases. nih.gov

A series of pyrazolopyridine derivatives were developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. nih.gov Among them, compound 20e (IHMT-PI3K-315) displayed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays. nih.gov In another study, a library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives was synthesized, yielding potent and selective PI3Kδ inhibitors with IC50 values in the low nanomolar range. nih.gov The most potent compound from this series, CPL302253 (54) , had an IC50 of 2.8 nM for PI3Kδ. nih.gov

CompoundTarget KinaseIC50Reference
20e (IHMT-PI3K-315)PI3Kγ4.0 nM nih.gov
20e (IHMT-PI3K-315)PI3Kδ9.1 nM nih.gov
CPL302253 (54) PI3Kδ2.8 nM nih.gov
Threonine Tyrosine Kinase (TTK) Inhibition Research

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. jci.orgjci.org Because TTK is often overexpressed in tumors with chromosomal instability, it has become a significant target in oncology research. nih.gov

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from pyrazolo[1,5-a]pyrazine precursors, have been identified as potent TTK inhibitors. nih.govresearchgate.net A notable example is the compound CFI-402257, a highly selective and orally bioavailable TTK inhibitor developed through a scaffold hopping approach that ultimately led to a pyrazolo[1,5-a]pyrimidine structure. researchgate.netnih.gov Research demonstrated that inhibition of TTK by such derivatives leads to a disabled mitotic checkpoint, resulting in chromosome segregation errors, aneuploidy, and ultimately, cancer cell death. nih.govresearchgate.net X-ray crystallography studies of a related pyrazolo[1,5-a]pyrimidine compound (compound 9) bound to TTK revealed key interactions, such as hydrogen bonds with the hinge region residue Gly605, that inform the optimization of these inhibitors. nih.gov

Modulation of Other Key Biological Targets

The versatility of the this compound scaffold allows for the development of inhibitors targeting a range of other critical kinases beyond TTK.

MET Kinase: Research has highlighted that this compound and its derivatives are potent inhibitors of the mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase whose aberrant signaling is implicated in various cancers, including non-small cell lung cancer. smolecule.com

Janus Kinases (JAKs): Patent literature describes pyrazolo[1,5-a]pyrazin-4-yl derivatives, synthesized using this compound as a starting material, as inhibitors of the JAK-STAT signaling pathway. google.com This pathway is crucial for cytokine signaling, and its dysregulation is linked to autoimmune diseases, inflammation, and cancers. google.com

Bruton's Tyrosine Kinase (BTK): In the development of BTK inhibitors for diseases like multiple sclerosis, this compound has been used as a key intermediate. acs.org For instance, it was used in a nucleophilic aromatic substitution reaction to create the core of BIIB129, a covalent BTK inhibitor. acs.org

Phosphoinositide 3-kinase δ (PI3Kδ): Derivatives based on a pyrazolo[1,5-a]pyrimidine scaffold have been developed as highly selective inhibitors of PI3Kδ, a kinase primarily expressed in immune cells and involved in inflammatory and autoimmune diseases like asthma. nih.gov

Protein Kinase CK2: Pyrazolopyrimidines and related heterocycles are under investigation as inhibitors of protein kinase CK2, a target for proliferative disorders such as cancer. google.com

Explorations in Anti-proliferative Research

The development of derivatives from this compound has led to significant findings in anti-proliferative research, with many compounds demonstrating cytotoxicity against a variety of cancer cell lines.

In Vitro Assessments of Selective Cytotoxicity in Cancer Cell Lines

Derivatives of the pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine scaffolds have been evaluated against numerous human cancer cell lines, demonstrating a broad spectrum of anti-proliferative activity. For example, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been shown to inhibit the growth of A549 (lung cancer) and H322 (lung cancer) cells in a dose-dependent manner. nih.gov Other studies have found that certain pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives can induce up to 50% cell death in the A549 lung adenocarcinoma cell line. nih.gov

The following table summarizes the observed cytotoxic effects of various derivatives on different cancer cell lines.

Cell LineCancer TypeDerivative ScaffoldObserved Effect
A549Lung AdenocarcinomaPyrazolo[1,5-a]pyrazine-4(5H)-oneInhibition of cell growth; up to 50% cell death at 160 µM. nih.govnih.gov
H322Lung CancerPyrazolo[1,5-a]pyrazine-4(5H)-oneInhibition of cell growth. nih.gov
Renal Cancer CellsRenal CancerThis compoundEfficacy demonstrated. smolecule.com
HCT116Colorectal CancerPyrazolo[1,5-a]pyrimidine (CFI-402257)Dose-dependent tumor growth inhibition. nih.gov
Breast Cancer CellsBreast CancerPyrazolo[1,5-a]pyrimidine (TTK inhibitors)Growth inhibition in 7 of 12 cell lines. nih.gov

Mechanism of Action Studies in Cellular Models

Research into the cellular mechanisms of action for these derivatives has revealed several key pathways through which they exert their anti-proliferative effects.

A primary mechanism, associated with TTK inhibitors, is the disruption of the spindle assembly checkpoint. jci.org This interference leads to critical errors in chromosome segregation during mitosis, which in turn causes DNA damage and the formation of micronuclei. jci.org The presence of cytosolic DNA from these micronuclei can trigger the cGAS/STING pathway, a component of the innate immune system that senses DNA damage and can promote an anti-tumor immune response. jci.org Ultimately, the failure of proper cell division leads to aneuploidy and programmed cell death (apoptosis). jci.orgnih.gov

For derivatives targeting other kinases like MET or JAK, the mechanism is more direct, involving the inhibition of the specific kinase and its downstream signaling pathways that are essential for cancer cell proliferation and survival. smolecule.comgoogle.com Studies with the TTK inhibitor OSU13 have shown that its anti-proliferative effect is associated with G2 cell cycle arrest, senescence, and apoptosis. jci.org

Research in Immunomodulatory Pathways

Beyond direct anti-cancer effects, derivatives of the pyrazolo[1,5-a]pyrazine scaffold are being explored for their ability to modulate immune responses, particularly in the context of inflammation.

Anti-inflammatory Pathway Modulation

The immunomodulatory effects of these compounds are often linked to their kinase inhibitory activity. The JAK-STAT pathway, a target of some pyrazolo[1,5-a]pyrazine derivatives, is a cornerstone of inflammatory signaling. google.com By inhibiting kinases in this pathway, these compounds can interfere with the signaling of pro-inflammatory cytokines.

Similarly, related pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. nih.gov NF-κB is a master regulator of the inflammatory response. Pharmacophore mapping of these active compounds predicted that they may be ligands for several mitogen-activated protein kinases (MAPKs), including p38α and JNK3, which are central to inflammatory pathways. nih.gov Furthermore, the inhibition of PI3Kδ by pyrazolo[1,5-a]pyrimidine derivatives represents another key anti-inflammatory mechanism, as PI3Kδ is crucial for the function of immune cells like T-cells, B-cells, and macrophages. nih.gov Research has also shown that TTK inhibition can activate the STING pathway in tumor cells, which leads to the induction of proteins involved in T-cell recruitment and activity, suggesting a role in enhancing anti-tumor immunity. jci.org

Investigation of Pro-inflammatory Cytokine Expression Reduction (e.g., TNF-alpha, IL-6)

Derivatives of the pyrazolo[1,5-a]pyrazine scaffold have demonstrated notable anti-inflammatory properties in preclinical research. Studies indicate that these compounds can effectively inhibit the production of key pro-inflammatory cytokines, which are signaling proteins that drive inflammatory responses.

In one key area of investigation, researchers have examined the impact of these derivatives on macrophages, a type of immune cell central to the inflammatory process. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, macrophages typically release a cascade of inflammatory mediators. Specific pyrazolo[1,5-a]pyrazine derivatives have been shown to significantly decrease the LPS-induced production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Both TNF-α and IL-6 are pivotal cytokines implicated in the pathology of numerous chronic inflammatory diseases. nih.govresearchgate.net

The mechanism for this anti-inflammatory activity is linked to the inhibition of critical signaling pathways. For instance, related compounds built on the pyrazolo[1,5-a]quinazoline scaffold have been found to suppress the transcriptional activity of Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com NF-κB is a primary transcription factor that controls the genes responsible for producing pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net By inhibiting this pathway, these compounds can effectively quell the inflammatory response at a molecular level.

Compound ClassBiological Target/PathwayObserved EffectRelevant Cytokines
Pyrazolo[1,5-a]pyrazine derivativesMacrophage signalingReduced cytokine production in LPS-stimulated macrophages. TNF-α, IL-6
Pyrazolo[1,5-a]quinazoline derivativesNF-κB transcriptional activityInhibition of the NF-κB pathway. nih.govmdpi.com(Implied) TNF-α, IL-6

Antiviral Research Applications

The development of broad-spectrum antiviral agents is a critical goal for global health, and pyrazolo[1,5-a]pyrazine derivatives are at the forefront of this research, particularly in the fight against coronaviruses.

Research has identified derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold as potent host-directed antiviral agents. researchgate.netnih.gov Rather than targeting viral proteins, which can mutate and lead to drug resistance, these compounds inhibit host kinases that the virus hijacks for its own replication. Specifically, they act as inhibitors of Casein Kinase 2 (CSNK2), a host protein essential for the replication of β-coronaviruses. nih.gov

Studies have shown that inhibiting CSNK2 with these compounds effectively blocks the replication of multiple coronaviruses, including Mouse Hepatitis Virus (MHV) and SARS-CoV-2. nih.govacs.org The broad-spectrum potential of this scaffold is further supported by the discovery of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) derivatives that act as core protein allosteric modulators (CpAMs) to inhibit the replication of the Hepatitis B Virus (HBV). nih.gov This indicates the scaffold's versatility in combating different families of viruses.

Compound SeriesTargetAntiviral ActivityReference
Pyrazolo[1,5-a]pyrimidine derivativesHost Kinase CSNK2Inhibition of β-coronaviruses (MHV, SARS-CoV-2). nih.gov nih.govnih.gov
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivativesHBV Core ProteinInhibition of Hepatitis B Virus (HBV). nih.gov nih.gov

A key mechanism by which pyrazolo[1,5-a]pyrazine-related compounds exert their antiviral effects is by interfering with the virus's ability to enter host cells. Many viruses, including coronaviruses, rely on a process called clathrin-mediated endocytosis (CME) to gain entry. nih.govbiorxiv.org This process involves the cell membrane engulfing the virus in a vesicle coated with the protein clathrin.

Research has revealed that several host kinases are essential for this process. Pyrazolo[1,5-a]pyrimidine-based inhibitors have been shown to target two key kinase families involved in CME:

Casein Kinase 2 (CSNK2): Inhibition of CSNK2 has been demonstrated to disrupt the CME pathway, thereby blocking viral entry. nih.gov

Numb-Associated Kinases (NAKs): This family includes the kinase AAK1. Viruses hijack NAKs to facilitate their entry into cells. Potent pyrazolo[1,5-a]pyrimidine-based inhibitors of NAKs have been developed, which effectively block the phosphorylation of key proteins in the CME pathway and show antiviral activity. nih.govbiorxiv.orgbiorxiv.org

By targeting these host kinases, the compounds prevent the virus from initiating infection, a mechanism that is less susceptible to viral mutation and holds promise for developing resilient, broad-spectrum antiviral therapies. biorxiv.org

Applications in Materials Science Research

The exploration of pyrazolo[1,5-a]pyrazine derivatives in materials science is an emerging area of interest. The inherent properties of the fused N-heterocyclic system, such as its planarity and tunable electronic character, make it an attractive candidate for the development of new functional materials. The introduction of chlorine atoms at the 4 and 6 positions of the pyrazolo[1,5-a]pyrazine core significantly influences its electronic properties, which in turn can be harnessed for various material science applications.

While specific research on the photophysical properties of this compound for Organic Light-Emitting Diodes (OLEDs) is not extensively documented, the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally analogous, has been investigated for their fluorescence properties. rsc.orgnih.gov These studies provide valuable insights into the potential of the pyrazolo[1,5-a]pyrazine core in optoelectronic applications.

The photophysical properties of these compounds, such as their absorption and emission wavelengths, are highly dependent on the nature of the substituents on the heterocyclic core. nih.gov For instance, in a study of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, it was observed that both electron-donating and electron-withdrawing groups could modulate the fluorescence characteristics. nih.gov The pyrazolo[1,5-a]pyrimidine core itself is described as having π-amphoteric character, being a π-excedent–π-deficient fused system. rsc.org

The two chlorine atoms in this compound are electron-withdrawing groups, which are expected to influence the intramolecular charge transfer (ICT) processes within the molecule. This can affect the absorption and emission spectra. The table below, based on data from related pyrazolo[1,5-a]pyrimidine derivatives, illustrates how different substituents can tune the photophysical properties. nih.gov

Compound (7-substituent on pyrazolo[1,5-a]pyrimidine core)Absorption Max (λabs, nm) in DichloromethaneEmission Max (λem, nm) in DichloromethaneFluorescence Quantum Yield (ΦF) in Dichloromethane
4-Pyridyl3584420.81
2,4-Dichlorophenyl3544300.83
Phenyl3504240.74
4-Methoxyphenyl3584250.88
4-Nitrophenyl3905480.01

This table presents data for 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines to illustrate the influence of substituents on photophysical properties. Data extracted from a study on pyrazolo[1,5-a]pyrimidines-based fluorophores. nih.gov

Given the influence of substituents, it is plausible that derivatives of this compound, where the chlorine atoms are substituted with various chromophoric or auxochromic groups, could be designed to exhibit specific photophysical properties suitable for use as emitters or host materials in OLEDs. The inherent thermal and chemical stability often associated with such heterocyclic systems is also a desirable characteristic for materials used in electronic devices.

The planar structure of the pyrazolo[1,5-a]pyrazine ring system makes it an excellent candidate for applications in supramolecular chemistry. The tendency of such planar aromatic systems to engage in π-π stacking interactions is a key driving force for the self-assembly of well-ordered supramolecular architectures. The presence of nitrogen atoms in the heterocyclic core can also facilitate hydrogen bonding and other non-covalent interactions, further guiding the assembly process.

Research on related pyrazolo[1,5-a]pyrimidine derivatives has highlighted their propensity to form crystals with notable supramolecular phenomena. encyclopedia.pub These interactions are crucial in controlling the packing of molecules in the solid state, which in turn dictates the material's bulk properties.

For this compound, the chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can be utilized to direct the assembly of molecules into desired architectures. The combination of π-π stacking, potential hydrogen bonding sites (if further functionalized), and halogen bonding offers a rich platform for the design of novel supramolecular materials.

The ability to form well-defined assemblies can lead to materials with interesting properties, such as enhanced charge transport, which is beneficial for organic electronics, or the formation of porous materials for sensing and storage applications. While specific studies on the supramolecular assembly of this compound are not yet prevalent, the foundational structural features and the behavior of analogous compounds strongly suggest a fertile ground for future research in this area.

Computational and Theoretical Studies of 4,6 Dichloropyrazolo 1,5 a Pyrazine Systems

Molecular Docking and Binding Mechanism Analysis

Molecular docking simulations are a cornerstone in the study of pyrazolo[1,5-a]pyrazine-based systems, providing critical insights into their binding mechanisms at the atomic level. These computational techniques are frequently used to predict the interactions between these ligands and their protein targets, primarily kinase enzymes, which are often implicated in diseases like cancer. ekb.eg

Derivatives of the pyrazolo[1,5-a]pyrazine (B3255129) scaffold are recognized as effective inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Mesenchymal-Epithelial Transition (MET) factor. smolecule.comekb.eggoogle.com Docking studies consistently show that the planar, rigid pyrazolo[1,5-a]pyrazine core acts as a purine (B94841) bioisostere, fitting into the ATP-binding pocket of these enzymes. ekb.egnih.gov

Key interactions observed in these studies include:

Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine (B1248293) core are crucial for forming hydrogen bonds with backbone residues in the kinase hinge region, mimicking the interactions of the natural ATP ligand. nih.govresearchgate.net For example, in studies with Casein Kinase 2 (CSNK2), the N1 atom of the pyrazolo[1,5-a]pyrimidine core and the exocyclic amine at the 7-position consistently form hydrogen bonds with the backbone of Val116. researchgate.net

π-Stacking Interactions: The aromatic nature of the fused bicyclic system facilitates π-stacking interactions with aromatic residues, such as phenylalanine or tyrosine, within the ATP-binding site. smolecule.com

Hydrophobic Contacts: Substituents attached to the core can form extensive hydrophobic interactions with nonpolar residues, enhancing binding affinity. researchgate.net

Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to systematically detect and visualize these non-covalent contacts, which also include salt bridges, water bridges, and halogen bonds, providing a comprehensive profile of the ligand's binding mode. nih.gov

Computational models are employed to predict the binding affinity (often expressed as IC₅₀, Kᵢ, or Kₔ values) and the most stable conformation (pose) of the ligand within the protein's active site. biorxiv.orgnih.gov Empirical scoring functions, which consider factors like hydrogen bonds, van der Waals forces, and desolvation energy, are commonly used to estimate how tightly a ligand will bind to its target. biorxiv.org

For pyrazolo[1,5-a]pyrimidine derivatives targeting CSNK2, molecular docking has been used to rationalize the high inhibitory potency observed in biochemical assays. nih.gov For example, docking of pyrazolo[1,5-a] smolecule.comnih.govchemicalbook.comtriazine derivatives into the roscovitine (B1683857) binding site of CDK2 (PDB code: 3ddq) helped to understand the structural basis for their cytotoxic activity. nih.gov These predictions guide the synthesis of new analogues with potentially improved affinity and efficacy. biorxiv.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are pivotal for optimizing lead compounds derived from the 4,6-Dichloropyrazolo[1,5-a]pyrazine scaffold. By systematically modifying the structure and evaluating the effects on biological activity and physicochemical properties, researchers can design more potent and selective drug candidates.

Research on pyrazolo[1,5-a]pyrimidine and related scaffolds has established clear correlations between specific structural changes and biological outcomes. mdpi.com

Substitutions at Position 3: Modifications at the C-3 position have been shown to significantly alter interactions within the enzyme's binding pocket. mdpi.com In a series of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the presence of an aromatic ring at this position was found to be necessary for activity. nih.gov For CSNK2 inhibitors, adding a nitrile group at the C-3 position can lead to favorable polar interactions. nih.govmdpi.com

Substitutions at Position 7: This position is often modified to enhance potency and modulate physicochemical properties. For pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2, a cyclopropylamino group at the 7-position was found to be optimal for inhibitory activity. nih.gov

Substitutions on Appended Rings: In many designs, an aniline (B41778) ring is attached to the core. Introducing a fluorine atom at the ortho-position of this ring improved potency against the murine hepatitis virus (MHV), a β-coronavirus, by compensating for potency losses caused by other modifications. nih.govresearchgate.net

The following table summarizes SAR findings for inhibitors derived from related pyrazolo[1,5-a]pyrimidine scaffolds.

Scaffold PositionModificationEffect on Biological ActivityTarget Enzyme(s)
Position 3 Addition of Aromatic RingNecessary for antitubercular activity. nih.govMtb hydroxylase (Rv1751)
Position 3 Addition of Nitrile GroupEnhances affinity through polar interactions. mdpi.comBCL6
Aniline Ring Ortho-Fluorine AtomImproved antiviral potency. nih.govCSNK2
Position 7 Cyclopropylamino GroupOptimal for inhibitory activity. nih.govCSNK2

Substituents not only affect biological potency but also influence crucial physicochemical properties like solubility and metabolic stability. nih.gov

The two chlorine atoms on the starting this compound scaffold are electron-withdrawing, which polarizes the π-electron system and can influence the reactivity of other positions for subsequent chemical modifications. smolecule.com When comparing halogen substituents in the related pyrazolo[1,5-a]pyridine (B1195680) series, brominated analogs showed higher binding affinity to kinases than chlorinated ones, which was attributed to enhanced van der Waals interactions.

In the development of CSNK2 inhibitors, researchers found that:

Introducing solubilizing groups at the para-position of an attached aniline ring improved solubility and microsomal stability but decreased enzymatic and antiviral potency. researchgate.net

The addition of fluorine atoms to the aniline ring was explored to enhance metabolic stability. nih.gov

These studies highlight a common challenge in drug design: optimizing one property, such as solubility, can sometimes negatively impact another, like binding affinity, requiring a careful balancing act. researchgate.net

X-ray Crystallography and Structural Elucidation of Ligand-Target Complexes

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of a ligand bound to its protein target. mdpi.com This technique provides unparalleled detail about the precise orientation, conformation, and specific atomic interactions that drive molecular recognition. researchgate.netnih.gov

For inhibitors derived from pyrazolo[1,5-a]pyrazine and related scaffolds, several co-crystal structures with their target kinases have been solved, validating the predictions from molecular docking and providing a solid foundation for structure-based drug design. researchgate.netresearchgate.net

Notable crystallographic findings include:

TTK Inhibitors: The X-ray structure of a pyrazolo[1,5-a]pyrimidine inhibitor bound to Threonine Tyrosine Kinase (TTK) (PDB: 4ZEG) confirmed a 1½-type binding mode and revealed how the N-cyclopropyl-2-methylbenzamide group inserts into the active site. researchgate.net

CSNK2 Inhibitors: Co-crystal structures of pyrazolo[1,5-a]pyrimidine derivatives with CSNK2A1 (e.g., PDB IDs: 8P07, 8P06, 9EZG) have been determined. researchgate.net These structures show the hydrogen bonds between the pyrimidine (B1678525) core and the kinase hinge region (Val116). They also reveal that a 1,2,4-triazole (B32235) group, used as a bioisosteric replacement for a traditional amide, successfully mimics key hydrogen bonding interactions with Lys68 and a buried water molecule. nih.govresearchgate.net

These crystal structures are invaluable, offering a static snapshot of the dynamic interactions that govern ligand binding and providing a rational basis for further optimization. mdpi.comresearchgate.net

The table below lists some publicly available crystal structures for inhibitors based on the related pyrazolo[1,5-a]pyrimidine scaffold.

PDB IDTarget ProteinInhibitor ScaffoldKey Insights
4ZEG Threonine Tyrosine Kinase (TTK)Pyrazolo[1,5-a]pyrimidineConfirmed 1½-type binding mode; provided structural basis for optimizing properties. researchgate.net
8P07 Casein Kinase 2 (CSNK2A1)Pyrazolo[1,5-a]pyrimidineShowed H-bonds with Val116; 1,2,4-triazole mimics amide interactions with Lys68. researchgate.net
8P06 Casein Kinase 2 (CSNK2A1)Pyrazolo[1,5-a]pyrimidineConfirmed binding mode with different substituents, guiding SAR. researchgate.net
9EZG Casein Kinase 2 (CSNK2A1)Pyrazolo[1,5-a]pyrimidineElucidated interactions of analogues with improved solubility and metabolic stability. researchgate.net

Analysis of Co-crystal Structures for Binding Mode Validation

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of a ligand-protein complex at atomic resolution. For derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, which shares its core structure with pyrazolo[1,5-a]pyrazine, co-crystal structures have been instrumental in validating their binding modes within the active sites of target enzymes.

These analyses confirm how the core scaffold and its substituents orient themselves within the binding pocket. For instance, in the case of pyrazolo[1,5-a]pyrimidine inhibitors targeting protein kinases, the heterocyclic core often acts as a scaffold that mimics the adenine (B156593) region of ATP, allowing it to fit into the ATP-binding pocket. nih.gov

Studies on pyrazolo[1,5-a]pyrimidine-based inhibitors for targets such as Threonine Tyrosine Kinase (TTK) and Casein Kinase 2 (CSNK2) have successfully utilized co-crystal structures to confirm the predicted binding orientations. nih.govnih.govresearchgate.netacs.org For example, a co-crystal structure of a pyrazolo[1,5-a]pyrimidine inhibitor with TTK revealed that the inhibitor binds in a manner consistent with a specific type of inhibition, providing a structural basis for further optimization. nih.govresearchgate.net Similarly, co-crystal structures of inhibitors with CSNK2A1 have shown that the pyrazolo[1,5-a]pyrimidine core establishes key interactions within the hinge region of the kinase's ATP-binding pocket. nih.govresearchgate.net

The validation of the binding mode is a critical step in structure-based drug design, as it confirms that the compound engages the target as intended. This structural information allows for the rational design of new analogs with improved potency and selectivity. For example, observing that a particular substituent points towards a solvent-exposed region can guide the addition of solubilizing groups to improve the compound's pharmacokinetic properties without disrupting key binding interactions. nih.govacs.org

Table 1: Co-crystal Structure Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ClassTarget ProteinKey Finding from Co-crystal StructurePDB IDReference
Pyrazolo[1,5-a]pyrimidineTTKConfirmed 11/2 type inhibition and provided structural insight for optimization.4ZEG nih.govresearchgate.net
Pyrazolo[1,5-a]pyrimidineCSNK2A1Showed the pyrazolo[1,5-a]pyrimidine core binds at the hinge region. A 1,2,4-triazole substituent forms key hydrogen bonds.8P07 nih.govresearchgate.net
Pyrazolo[1,5-a]pyrimidinePDE2ARevealed the binding mode in the catalytic site, guiding strategies to enhance potency.5XKM jst.go.jp

Insights into Conformational Changes and Active Site Interactions

Detailed analysis of co-crystal structures provides profound insights into the specific molecular interactions between an inhibitor and its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are what determine the inhibitor's binding affinity and selectivity. nih.gov Furthermore, these structures can reveal subtle conformational changes in the protein upon inhibitor binding.

For pyrazolo[1,5-a]pyrimidine inhibitors, specific interactions have been meticulously mapped out. In CSNK2A1, for instance, the N1 nitrogen of the pyrazolo[1,5-a]pyrimidine core and the exocyclic amine at the 7-position form crucial hydrogen bonds with the backbone of the amino acid Val116 in the hinge region. nih.gov This anchoring interaction is a common feature for kinase inhibitors that compete with ATP.

Substituents on the core scaffold play a critical role in defining the interaction profile. In one study, a 1,2,4-triazole group on a pyrazolo[1,5-a]pyrimidine inhibitor was shown to form vital hydrogen bonds with Lys68 and a buried water molecule within the ATP-binding pocket of CSNK2A1. acs.orgresearchgate.net The precise positioning of the nitrogen atoms in the triazole ring was found to be essential for potent inhibition, highlighting the tight steric and electronic requirements of the binding site. acs.org

The binding of an inhibitor can also induce or stabilize particular conformations of the target enzyme. Allosteric inhibitors, for example, bind to sites distinct from the active site and induce conformational changes that render the enzyme inactive. nih.gov While the pyrazolo[1,5-a]pyrimidine inhibitors discussed here primarily act as ATP-competitive inhibitors, the analysis of their bound structures reveals how the protein active site can adapt to accommodate different ligands. The flexibility or rigidity of certain regions of the active site can be exploited to design inhibitors with higher selectivity for one kinase over another. nih.gov

Table 2: Key Active Site Interactions for Pyrazolo[1,5-a]pyrimidine Inhibitors

Target ProteinInhibitor MoietyInteracting Protein Residue/ComponentType of InteractionReference
CSNK2A1Pyrazolo[1,5-a]pyrimidine N1 atomVal116 (backbone)Hydrogen Bond nih.gov
CSNK2A17-position exocyclic NHVal116 (backbone)Hydrogen Bond nih.gov
CSNK2A11,2,4-Triazole substituentLys68 and buried water moleculeHydrogen Bond acs.orgresearchgate.net
TTKN-cyclopropyl-2-methylbenzamide groupHydrophobic pocketHydrophobic Interaction researchgate.net
EGFRNaphthalene ringEnzyme active site residuesπ–π Interaction mdpi.com

Future Research Directions and Unexplored Avenues for 4,6 Dichloropyrazolo 1,5 a Pyrazine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of the pyrazolo[1,5-a]pyrazine (B3255129) scaffold has been approached through various strategies, primarily focusing on the construction of the pyrazole (B372694) ring from pyrazine (B50134) precursors or building the pyrazine ring onto a pyrazole starting material. acs.org A notable advancement has been the development of a flexible, four-step protocol that allows for the regiocontrolled synthesis of substituted pyrazolo[1,5-a]pyrazines. acs.org This method, which starts from commercially available pyrazoles, overcomes challenges of regioselectivity and low yields associated with previous synthetic routes. acs.org

Future research in this area should focus on adapting and optimizing these existing methodologies for the specific synthesis of 4,6-Dichloropyrazolo[1,5-a]pyrazine. This could involve the exploration of novel starting materials and reagents that allow for the direct and efficient introduction of the chloro groups at the 4 and 6 positions. Furthermore, the development of one-pot or multicomponent reactions would significantly enhance the efficiency and sustainability of the synthesis. nih.gov The application of modern synthetic techniques such as microwave-assisted synthesis and flow chemistry, which have proven effective for related heterocyclic systems, could also lead to higher yields, reduced reaction times, and a smaller environmental footprint. nih.govnih.gov

Synthetic ApproachPotential Advantages for this compound Synthesis
Regiocontrolled Pyrazole-to-Pyrazine Construction High control over substituent placement, enabling precise synthesis of the target molecule. acs.org
Microwave-Assisted Synthesis Accelerated reaction rates, higher yields, and improved purity of the final product. nih.gov
Flow Chemistry Enhanced safety, scalability, and process control for the synthesis of heterocyclic compounds. nih.gov
Multicomponent Reactions Increased efficiency and atom economy by combining multiple steps into a single operation. nih.gov

Identification of Emerging Biological Targets for Therapeutic Intervention

Derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have demonstrated significant activity as inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies. nih.gov These kinases, including CK2, EGFR, B-Raf, MEK, CDK2, and TRKA, are key regulators of cellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov The structural similarity between the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine cores suggests that this compound and its derivatives could also exhibit potent kinase inhibitory activity.

A primary avenue for future research is the systematic screening of this compound and its analogs against a broad panel of protein kinases to identify novel biological targets. The dichloro-substitution pattern offers unique opportunities for structure-activity relationship (SAR) studies, potentially leading to the development of highly selective and potent inhibitors. Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential in treating central nervous system disorders, infectious diseases, and inflammatory conditions. nih.gov Therefore, investigating the activity of this compound in these therapeutic areas could unveil new and unexpected applications.

Potential Biological Target ClassTherapeutic AreaRationale Based on Related Scaffolds
Protein Kinases Oncology, Inflammatory DiseasesPyrazolo[1,5-a]pyrimidines are potent kinase inhibitors. nih.gov
G-Protein Coupled Receptors (GPCRs) Central Nervous System DisordersMany heterocyclic compounds target GPCRs.
Enzymes in Infectious Pathogens Infectious DiseasesThe scaffold can be adapted to target microbial-specific enzymes. nih.gov

Application of Advanced Computational Modeling Techniques for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For the pyrazolo[1,5-a]pyrimidine scaffold, molecular docking studies have been successfully employed to understand the binding modes of these inhibitors within the active sites of target kinases like CDK2. ekb.eg Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have been utilized to assess the drug-like properties of these compounds at an early stage of development. nih.gov

Future research on this compound should leverage these advanced computational techniques for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can provide insights into the electronic properties of the molecule, helping to understand and predict its reactivity and interaction with biological targets. rsc.orgrsc.org Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the ligand-protein complex, providing a more detailed understanding of the binding interactions. The integration of these computational approaches can significantly accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold.

Computational TechniqueApplication in Drug Design
Molecular Docking Predicting the binding mode and affinity of ligands to biological targets. ekb.eg
In Silico ADME Prediction Assessing pharmacokinetic properties to guide lead optimization. nih.gov
Quantum Mechanics (DFT) Understanding electronic structure and reactivity. rsc.orgrsc.org
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of ligand-protein complexes.

Synergistic Approaches in Interdisciplinary Research for Enhanced Utility

The potential applications of the pyrazolo[1,5-a]pyrazine scaffold extend beyond the realm of medicinal chemistry. The related pyrazolo[1,5-a]pyrimidine core has been investigated for its interesting photophysical properties, leading to the development of novel fluorophores and chemosensors. rsc.orglupinepublishers.com These compounds exhibit tunable emission intensities and have been used for applications such as the detection of water in organic solvents and the sensing of biologically relevant anions. lupinepublishers.com

An exciting future direction for this compound is its exploration in the field of materials science. The rigid, planar structure of the fused ring system, combined with the electronic influence of the chloro-substituents, could lead to the development of novel organic light-emitting diodes (OLEDs), organic solar cells, or advanced sensor technologies. lupinepublishers.com Synergistic collaborations between synthetic organic chemists, computational chemists, biologists, and materials scientists will be crucial to fully unlock the potential of this versatile scaffold. Such interdisciplinary research could lead to the development of dual-purpose molecules with both therapeutic and diagnostic or imaging capabilities, paving the way for innovative theranostic agents.

Interdisciplinary FieldPotential Application of this compound
Materials Science Development of organic electronics (OLEDs, solar cells) and fluorescent probes. lupinepublishers.com
Chemical Biology Creation of chemical tools to probe biological processes.
Theranostics Design of agents with combined therapeutic and diagnostic functions.

Q & A

Q. What are the primary synthetic routes for 4,6-dichloropyrazolo[1,5-a]pyrazine, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki coupling. A two-step, one-pot procedure is commonly employed:

Step 1 : React pyrazolo[1,5-a]pyrazine precursors with chlorinating agents (e.g., POCl₃) under reflux to introduce chlorine at positions 4 and 2.

Step 2 : For functionalization, use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl/alkyl boronic acids .

  • Optimization Tips :
  • Electron-withdrawing substituents (e.g., cyano, nitro) at position 4 increase reactivity in SNAr reactions .
  • Elevated temperatures (70–90°C) and anhydrous solvents (e.g., THF) improve yields in carbene insertion reactions .

Q. How does the electronic nature of substituents influence the reactivity of this compound?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at positions 4 and 6, facilitating nucleophilic substitution. For example, a 4-methoxycarbonyl group increases reaction rates by stabilizing transition states via resonance .
  • Electron-Donating Groups (EDGs) : Reduce reactivity but enable regioselective functionalization. Methoxy groups at position 4 require prolonged heating (e.g., 70°C for 48 hours) for substitution .
  • Data Table :
Substituent (Position 4)Reaction Rate (Relative)Yield (%)
-Cl1.0 (baseline)90
-OCH₃0.658
-COOCH₃1.871
-CN2.385

Advanced Research Questions

Q. How can this compound be heterofunctionalized to create fused heterocyclic systems?

  • Methodological Answer :
  • Hydrazine-Mediated Annulation : React this compound with hydrazine hydrate to form 4-hydrazinyl intermediates. Subsequent cyclization with triethyl orthoformate or diethyl oxalate yields fused 1,2,4-triazole or 1,2,4-triazine derivatives .
  • Carbene Insertion : Use silylformamidine under solvent-free conditions to insert carbenes into C–H bonds at position 7, forming aminal derivatives (e.g., 90% yield in 4 days at room temperature) .
  • Key Consideration : Steric hindrance at position 3 necessitates directing groups (e.g., methyl carboxylates) to control regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Target-Specific Assays : Use kinase inhibition profiling (e.g., BTK, ROS1) to clarify selectivity. For example, this compound derivatives covalently inhibit BTK (IC₅₀ < 1 µM) but show no activity against ROS1 .
  • Structural Analysis : Compare binding modes via X-ray crystallography. Substituents at position 3 (e.g., tert-butyl) enhance hydrophobic interactions in BTK’s ATP-binding pocket, while polar groups (e.g., carboxylates) reduce membrane permeability .
  • Data Contradiction Example :
  • Report 1 : Anticancer activity via kinase inhibition .
  • Report 2 : Antimicrobial activity against Mycobacterium tuberculosis .
  • Resolution : Activity depends on substituent-induced changes in lipophilicity and charge distribution .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., BTK, Eis). The pyrrolo[1,5-a]pyrazine core’s π-electron density is critical for π-π stacking with aromatic residues (e.g., Phe413 in BTK) .
  • MD Simulations : Simulate all 24 vibrational modes (as done for pyrazine derivatives) to assess stability of inhibitor-target complexes. For example, S₂ electronic state dynamics reveal charge transfer mechanisms influencing inhibition .
  • QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to optimize electron-withdrawing/donating groups .

Methodological Considerations

Q. What analytical techniques validate the purity and structure of this compound derivatives?

  • Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrazine protons) confirms regiochemistry .
  • HRMS : High-resolution mass spectrometry (e.g., [M+H]+ = 254.1042) verifies molecular formulas .
  • X-Ray Crystallography : Resolves ambiguous regiochemistry, as seen in imidazo[1,5-a]pyrazine derivatives .

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